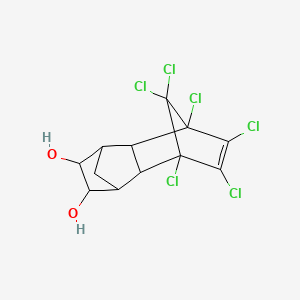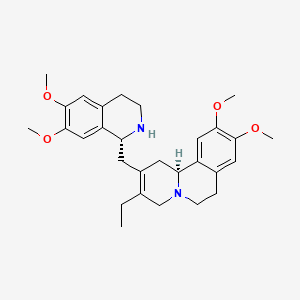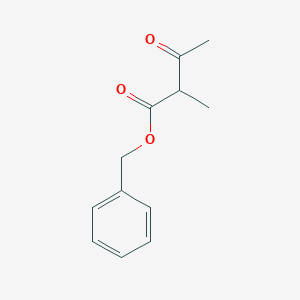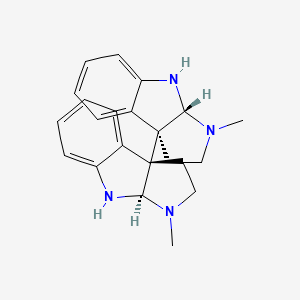
N-(6-methyl-2-pyridyl)-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridyl)-5-nitro-2-furamide is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridyl)-5-nitro-2-furamide typically involves the reaction of 6-methyl-2-pyridineamine with 5-nitro-2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method offers advantages such as higher efficiency, better control over reaction conditions, and reduced waste generation. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methyl-2-pyridyl)-5-nitro-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can undergo reduction to form dihydrofuran derivatives.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridyl)-5-nitro-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-pyridyl)-5-nitro-2-furamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA and proteins. This leads to the inhibition of cell growth and proliferation. The compound may also interact with specific enzymes and receptors, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-methyl-2-pyridyl)-5-nitro-2-furamide: Known for its antimicrobial and anticancer properties.
N-(6-methyl-2-pyridyl)thiourea: Used in research for its potential biological activities.
6-methyl-2-pyridinemethanol: Utilized as an intermediate in chemical synthesis.
Uniqueness
This compound stands out due to its unique combination of nitro and furan groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C11H9N3O4 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c1-7-3-2-4-9(12-7)13-11(15)8-5-6-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) |
InChI-Schlüssel |
VBXGZWUYNBXRNM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















